molecular formula C12H16N2O4S B7581762 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide

4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide

Cat. No. B7581762
M. Wt: 284.33 g/mol
InChI Key: NBCSNHBKZVRCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been found to have a mechanism of action that could be useful in various research applications. In

Mechanism of Action

The mechanism of action for 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of enzymes such as histone deacetylases and sirtuins, which play a role in various cellular processes such as gene expression and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide are still being studied. However, it has been found to have anticancer properties, potentially through its inhibition of histone deacetylases. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for researchers studying the mechanisms of these enzymes. However, one limitation of using this compound is that it may have off-target effects, meaning it could inhibit the activity of other enzymes as well.

Future Directions

There are several future directions for the study of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide. One potential direction is the study of its potential use in cancer research, specifically in combination with other anticancer agents. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of inflammatory conditions. Finally, more research could be done to identify any potential off-target effects of this compound, which could help researchers better understand its mechanism of action.

Synthesis Methods

The synthesis of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3-mercapto-2-methyl-1-propanol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

One of the potential scientific research applications for 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide is in the study of enzyme inhibitors. This compound has been found to inhibit the activity of certain enzymes, making it a useful tool for researchers studying the mechanisms of these enzymes. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have anticancer properties.

properties

IUPAC Name

4-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(5-15)6-19-7-10-3-2-9(12(13)16)4-11(10)14(17)18/h2-4,8,15H,5-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCSNHBKZVRCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CSCC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.